2-(Methylcarbamoyl)cyclobut-1-ene-1-carboxylic acid
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Overview
Description
2-(Methylcarbamoyl)cyclobut-1-ene-1-carboxylic acid is an organic compound with a unique structure that includes a cyclobutene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylcarbamoyl)cyclobut-1-ene-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of cyclobutene derivatives with methyl isocyanate in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(Methylcarbamoyl)cyclobut-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Methylcarbamoyl)cyclobut-1-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Methylcarbamoyl)cyclobut-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The cyclobutene ring structure allows it to fit into enzyme active sites, altering their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-1-cyclobutene-1-carboxylate: Similar in structure but with an ethyl ester group instead of a methylcarbamoyl group.
Cyclobut-1-enecarboxylic acid: Lacks the methylcarbamoyl group, making it less versatile in certain reactions.
Uniqueness
2-(Methylcarbamoyl)cyclobut-1-ene-1-carboxylic acid is unique due to its combination of a cyclobutene ring and a methylcarbamoyl group. This combination provides distinct reactivity and potential for diverse applications compared to similar compounds .
Properties
CAS No. |
38197-76-1 |
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Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-(methylcarbamoyl)cyclobutene-1-carboxylic acid |
InChI |
InChI=1S/C7H9NO3/c1-8-6(9)4-2-3-5(4)7(10)11/h2-3H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
ZCYKIZJKOUFPLP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(CC1)C(=O)O |
Origin of Product |
United States |
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